In-Depth Technical Guide: Chemical Properties and Synthesis of 4,4,5,5,6,6,6-Heptafluoro-2-hexene (HFC-1567fzfc)
In-Depth Technical Guide: Chemical Properties and Synthesis of 4,4,5,5,6,6,6-Heptafluoro-2-hexene (HFC-1567fzfc)
Executive Summary
As the global regulatory landscape aggressively phases out high-Global Warming Potential (GWP) and ozone-depleting substances, next-generation fluoroolefins have emerged as critical structural motifs[1]. 4,4,5,5,6,6,6-Heptafluoro-2-hexene, industrially designated as HFC-1567fzfc, is a highly valuable unsaturated fluorocarbon[2]. This whitepaper provides an authoritative, mechanistic analysis of its chemical properties, details a self-validating synthetic protocol relying on phase-transfer catalysis, and explores its applications in materials science and pharmaceutical development.
Physicochemical Profiling & Structural Analysis
Understanding the physical and chemical properties of HFC-1567fzfc is essential for predicting its behavior as an aerosol propellant, foam blowing agent, or synthetic intermediate[2]. The molecule features a highly electron-withdrawing heptafluoropropyl group adjacent to a reactive carbon-carbon double bond, creating a unique dipole and governing its downstream reactivity.
Quantitative Data Summary
| Property | Specification / Value |
| IUPAC Name | (2E/2Z)-4,4,5,5,6,6,6-heptafluoro-2-hexene |
| CAS Registry Number | 355-95-3 |
| Molecular Formula | C₆H₅F₇ |
| Molecular Weight | 210.09 g/mol |
| Industry Designation | HFC-1567fzfc |
| InChI Key | HVOUHYGSLBPLGT-NSCUHMNNSA-N |
| Environmental Profile | Zero ODP, Low GWP, Low VOC |
Data synthesized from chemical property databases and patent literature[3],[1].
Mechanistic Synthesis: The Causality of Radical Addition and Dehydroiodination
The synthesis of HFC-1567fzfc is a highly controlled two-step process designed to construct the fluorinated carbon backbone before introducing the requisite unsaturation. As an application scientist, it is critical to understand why specific catalytic conditions are chosen over brute-force thermal methods.
Step 1: Regioselective Radical Addition (Telomerization)
The process begins with the radical addition of heptafluoropropyl iodide (CF₃CF₂CF₂I) to propylene (CH₂=CHCH₃). Conducted under autogenous pressure at elevated temperatures (approx. 200°C), the thermal homolysis of the relatively weak C–I bond generates an electrophilic perfluoroalkyl radical[4].
Mechanistic Causality: This radical regioselectively attacks the less sterically hindered terminal carbon of propylene. This forms a highly stable secondary carbon radical, which subsequently abstracts an iodine atom to yield the intermediate 1,1,1,2,2,3,3-heptafluoro-5-iodohexane (CF₃CF₂CF₂CH₂CHICH₃). Maintaining a 1.5:1 to 2.5:1 molar ratio of perfluoroalkyl iodide to olefin is critical; ratios below 1.5:1 lead to unwanted 2:1 telomeric adducts, drastically reducing yield[5].
Step 2: Phase-Transfer Catalyzed (PTC) Dehydroiodination
The intermediate undergoes E2 dehydroiodination to form the final olefin. Because the fluorinated intermediate is highly hydrophobic and the inorganic base (e.g., KOH) resides in an aqueous or solid state, a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or a crown ether is strictly required[5].
Mechanistic Causality: The PTC shuttles the hydroxide anion (OH⁻) across the biphasic boundary into the organic phase. Without the PTC, the reaction would require harsh thermal conditions that risk degrading the fluorinated chain or causing unwanted isomerization. With the PTC, the elimination proceeds smoothly at 20°C–70°C, selectively yielding the internal double bond of 4,4,5,5,6,6,6-heptafluoro-2-hexene[6].
Mechanistic workflow for the synthesis of HFC-1567fzfc via radical addition and PTC dehydroiodination.
Validated Experimental Protocol: Bench-Scale Synthesis
To ensure scientific integrity and reproducibility, the following protocol integrates in-process analytical controls, creating a self-validating workflow.
Phase 1: Synthesis of the Iodinated Intermediate
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Reactor Preparation: Purge a high-pressure Hastelloy® or Monel® autoclave with ultra-high purity nitrogen to remove oxygen, preventing oxidative side reactions and radical quenching[6].
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Reagent Loading: Charge the reactor with heptafluoropropyl iodide and propylene in a 2:1 molar ratio. The excess iodide acts as a thermodynamic sink to prevent multi-addition polymerization[5].
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Thermal Activation: Seal the reactor and heat to 200°C. Monitor the autogenous pressure. Self-Validation Check: The reaction is complete when the internal pressure plateaus and drops, indicating the total consumption of the volatile propylene gas[4].
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Isolation: Cool the reactor to room temperature. Recover the crude CF₃CF₂CF₂CH₂CHICH₃.
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In-Process Control (IPC): Analyze the crude mixture via GC-MS. A target purity of >90% for the mono-adduct validates progression to Phase 2.
Phase 2: Dehydroiodination via Phase Transfer Catalysis
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Solvent & Catalyst Setup: In a glass reactor equipped with a mechanical stirrer and a distillation column, dissolve the intermediate in a polar organic solvent (e.g., isopropanol)[6]. Add 2-5 mol% of tetrabutylammonium bromide (TBAB).
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Base Addition: Slowly add a 50% aqueous KOH solution while maintaining the temperature at 60°C[5]. The PTC will immediately facilitate the transfer of OH⁻ into the organic layer, initiating the E2 elimination.
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Continuous Product Removal: Because HFC-1567fzfc has a significantly lower boiling point than the iodinated precursor, configure the distillation column to continuously distill the fluoroolefin out of the reaction vessel as it forms[6]. Self-Validation Check: This Le Chatelier-driven approach prevents over-reaction and validates completion when distillation ceases.
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Purification: Wash the distillate with cold water to remove trace solvent and dry over anhydrous MgSO₄. Final purity must be verified via quantitative ¹⁹F-NMR and GC-FID.
Applications in Advanced Materials & Pharmaceuticals
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Next-Generation Blowing Agents and Refrigerants: HFC-1567fzfc is heavily utilized as a blowing agent for polyurethane and thermoplastic foams. Its low thermal conductivity, non-flammable characteristics, and zero ODP make it an ideal, environmentally responsible replacement for legacy CFCs and HCFCs[2].
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Pharmaceutical Intermediates: In drug development, the incorporation of a heptafluoropropyl group can drastically alter the pharmacokinetic profile of a molecule by increasing lipophilicity and blocking metabolic degradation sites. The double bond in HFC-1567fzfc serves as a versatile synthetic handle for cross-metathesis, epoxidation, or dihydroxylation, allowing medicinal chemists to append this robust motif onto Active Pharmaceutical Ingredient (API) scaffolds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CA2625118C - Blowing agents for forming foam comprising unsaturated fluorocarbons - Google Patents [patents.google.com]
- 3. 4,4,5,5,6,6,6-Heptafluoro-2-hexene | 355-95-3 [sigmaaldrich.com]
- 4. WO2008042066A1 - Amine stabilizers for fluoroolefins - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. data.epo.org [data.epo.org]
